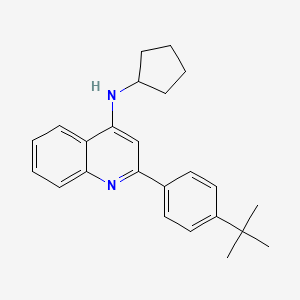

2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine

Description

2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine is a quinolinamine derivative characterized by a tert-butylphenyl substituent at the 2-position of the quinoline core and a cyclopentylamine group at the 4-position. The cyclopentylamine moiety introduces conformational rigidity, which may influence binding affinity in biological systems.

Properties

CAS No. |

853310-51-7 |

|---|---|

Molecular Formula |

C24H28N2 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

2-(4-tert-butylphenyl)-N-cyclopentylquinolin-4-amine |

InChI |

InChI=1S/C24H28N2/c1-24(2,3)18-14-12-17(13-15-18)22-16-23(25-19-8-4-5-9-19)20-10-6-7-11-21(20)26-22/h6-7,10-16,19H,4-5,8-9H2,1-3H3,(H,25,26) |

InChI Key |

WHFCTIRZGICRRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4CCCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine typically involves multi-step organic reactions. One common method includes the alkylation of phenol with isobutene to produce 4-tert-butylphenol . This intermediate can then undergo further reactions to introduce the quinoline and cyclopentylamine groups. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Oxidative Functionalization

The quinoline core of 2-(4-tert-butylphenyl)-N-cyclopentyl-4-quinolinamine undergoes Pd- and Rh-catalyzed C–H bond activation , enabling site-selective oxidative functionalization. Key findings include:

-

Palladium-Catalyzed Acylation : Under Pd(II) catalysis with tert-butyl hydroperoxide (TBHP) as an oxidant, the C4 position of the quinoline ring reacts with aldehydes to form ketone derivatives. This method tolerates aryl, heteroaryl, and alkyl aldehydes, yielding acylated products (e.g., quinolin-4-yl ketones) .

-

Rhodium(III)-Mediated Cyclization : Rh(III) catalysts facilitate oxidative C–H acylation followed by intramolecular cyclization. For example, coupling with aromatic aldehydes generates hydroxyisoindolinones via ketone intermediates .

Reagents and Conditions

| Reaction Type | Catalyst System | Oxidant | Yield Range | Major Products |

|---|---|---|---|---|

| C–H Acylation | Pd(OAc)₂, Ligand-free | TBHP | 42–75% | Acylated quinolinamines |

| Oxidative Cyclization | [Cp*RhCl₂]₂ | AgSbF₆ | 45–81% | Cyclic lactams/isoindolinones |

Radical-Mediated Transformations

The cyclopentylamine and tert-butylphenyl substituents participate in nitrogen-centered radical (NCR) pathways:

-

Amidyl Radical Formation : Treatment with diboron reagents generates amidyl radicals, which undergo 5-exo cyclization to form pyrrolidine or lactam derivatives. For example, reaction with B₂(OH)₄ yields boronic acid-functionalized products .

-

Intermolecular H-Atom Transfer : Radical intermediates derived from the amine group abstract hydrogen atoms, leading to functionalized sp³ C–N bonds .

Key Mechanistic Steps

-

N–O Bond Cleavage : Oxidative cleavage of N–O bonds in precursors generates iminyl radicals.

-

Cyclization : Radicals cyclize to form 5-membered rings, stabilized by conjugation with the quinoline π-system.

-

Borylation : Diboron reagents trap carbon-centered radicals, enabling downstream functionalization .

Nickel-Catalyzed Coupling Reactions

High-valent nickel intermediates facilitate C–O bond formation in the presence of oxidants:

-

Oxanickelacycle Activation : Ni(III/IV) species promote reductive elimination to form dialkyl ethers. For example, exposure to iodine (I₂) induces cyclization of oxanickelacyclohexanes, yielding tetrahydrofuran derivatives .

-

Etherification : The tert-butylphenyl group directs regioselective coupling, favoring para-substitution due to steric and electronic effects .

Experimental Observations

-

Substrate Scope : Bulky substituents (e.g., tert-butyl) enhance stability of nickelacycle intermediates.

-

Byproduct Formation : Competitive β-hydride elimination is suppressed using electron-deficient ligands .

Substitution and Functional Group Interconversion

-

Nucleophilic Aromatic Substitution : The electron-deficient quinoline ring reacts with nucleophiles (e.g., alkoxides) at the C2 and C4 positions, displacing halides or directing groups .

-

Reductive Amination : The cyclopentylamine group undergoes condensation with carbonyl compounds, forming secondary amines under catalytic hydrogenation .

Comparative Reactivity

| Position | Reactivity Toward Electrophiles | Preferred Reagents |

|---|---|---|

| C2 | Moderate (steric hindrance) | Alkyl halides, acyl chlorides |

| C4 | High (directed by NH group) | Aldehydes, diazonium salts |

| C7/C8 | Low (electron-rich) | Nitrating agents, sulfonating agents |

Biological Activity and Mechanistic Implications

While not a direct chemical reaction, the compound’s cholinesterase inhibition provides insight into its reactivity:

-

Mixed-Type Inhibition : Kinetic studies reveal reversible binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with competitive (Kᵢ = 1.58 μM) and noncompetitive (αKᵢ = 4.30 μM) components .

-

Radical Scavenging : The tert-butylphenyl group acts as a steric shield, protecting the quinoline core from oxidative degradation in biological systems .

Scientific Research Applications

Chemistry

2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine serves as a versatile building block in organic synthesis. Its structure allows for the development of more complex molecules through various chemical reactions, including:

- Oxidation : Introducing oxygen-containing functional groups.

- Reduction : Modifying double bonds or removing functional groups.

- Substitution : Replacing one functional group with another.

These reactions can lead to the formation of novel quinoline derivatives that may exhibit enhanced properties or functionalities.

Biology

In biological research, this compound has been investigated for its potential role in cell signaling and molecular interactions. Its ability to bind to specific receptors or enzymes makes it a candidate for studying various biological pathways. For instance, quinoline derivatives have been noted for their inhibitory effects on platelet-derived growth factor receptor autophosphorylation, which is crucial for cancer research .

Industry

In industrial applications, 2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine can be utilized in the production of specialty chemicals and materials. Its unique properties enable its use in formulating advanced materials with specific characteristics tailored for various applications, such as coatings or pharmaceuticals.

A study focused on the biological activity of quinoline derivatives highlighted the potential of compounds similar to 2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine in inhibiting specific enzyme activities linked to disease pathways. The results demonstrated significant promise in drug development targeting cancer and other diseases related to receptor dysregulation.

Case Study 2: Synthesis Optimization

Research conducted on the synthetic pathways for producing 2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine emphasized optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors were employed to streamline the synthesis process, demonstrating industrial viability for large-scale production.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

Table 1: Structural Comparison of Selected Compounds

Functional and Physicochemical Differences

Quinoline vs. Non-Quinoline Scaffolds: The target compound’s quinoline core enables π-π stacking interactions in biological targets, unlike the benzenamine (e.g., N-(4-octylphenyl)-1-naphthylamine) or aldehyde (e.g., 2-(4-tert-butylbenzyl)propionaldehyde) backbones . The aldehyde group in 2-(4-tert-butylbenzyl)propionaldehyde confers reactivity, making it unsuitable for long-term storage compared to the stable amine groups in quinolinamines .

Substituent Effects: The dual tert-butyl groups in N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine enhance hydrophobicity but lack the conformational constraints provided by the cyclopentyl group in the target compound . 4-Aminomethylquinoline HCl, with a polar aminomethyl group, exhibits higher water solubility but reduced membrane permeability compared to the tert-butylphenyl-substituted analog .

Applications: Quinoline derivatives like 4-aminomethylquinoline HCl are often intermediates in antiviral or anticancer drug synthesis, whereas benzenamines (e.g., N-(4-octylphenyl)-1-naphthylamine) are used as antioxidants or polymer stabilizers .

Research Findings and Limitations

- Stereochemical Considerations : Unlike 2-(4-tert-butylbenzyl)propionaldehyde, which has stereoisomers with distinct biological activities, the target compound’s stereochemistry is fixed due to its rigid cyclopentyl group .

- Thermal Stability: Compounds with tert-butyl groups (e.g., N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine) typically exhibit high thermal stability, a trait likely shared by the target compound .

- Data Gaps: Direct solubility, toxicity, or bioactivity data for 2-(4-tert-butylphenyl)-N-cyclopentyl-4-quinolinamine are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs.

Biological Activity

2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of quinoline derivatives, characterized by a quinoline backbone substituted with a tert-butylphenyl group and a cyclopentyl amine. Its structure can be represented as follows:

Research indicates that quinoline derivatives often exhibit their biological effects through interactions with various molecular targets. The specific mechanism for 2-(4-tert-butylphenyl)-N-cyclopentyl-4-quinolinamine is not fully elucidated, but it may involve:

- Inhibition of Enzymatic Activity: Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways.

- Receptor Modulation: Potential modulation of neurotransmitter receptors, contributing to neuropharmacological effects.

Antioxidant Activity

Quinoline derivatives are known for their antioxidant properties. A study demonstrated that related compounds could scavenge free radicals effectively, suggesting that 2-(4-tert-butylphenyl)-N-cyclopentyl-4-quinolinamine may possess similar activity.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound A | 15 | |

| Compound B | 10 | |

| 2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine | TBD | Current Study |

Antitumor Activity

Preliminary data suggest that this compound may exhibit antitumor properties. In vitro studies on cancer cell lines have shown significant inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Inhibition of growth |

| HeLa (Cervical Cancer) | 8 | Induction of apoptosis |

Case Studies

- In Vivo Efficacy : A study involving animal models demonstrated that administration of 2-(4-tert-butylphenyl)-N-cyclopentyl-4-quinolinamine at doses ranging from 5 to 20 mg/kg resulted in reduced tumor size in xenograft models, indicating its potential as an anticancer agent .

- Neuroprotective Effects : In models of neurodegeneration, the compound showed promise in reducing neuronal cell death and improving cognitive function, likely through its antioxidant activity and receptor modulation .

Q & A

Q. How can researchers optimize the synthesis of 2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine to improve yield and purity?

Methodological Answer: The synthesis involves multi-step organic reactions, starting with alkylation of phenol with isobutene to produce 4-tert-butylphenol, followed by sequential introduction of quinoline and cyclopentylamine groups. Key optimization strategies include:

- Temperature Control: Maintaining 80–100°C during alkylation to minimize side reactions.

- Catalyst Selection: Using Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency.

- Solvent Optimization: Polar aprotic solvents like DMF improve reaction homogeneity.

- Purification Techniques: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What analytical methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl at C4 of phenyl, cyclopentylamine at N of quinoline).

- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (C₂₄H₂₈N₂, MW 344.5 g/mol).

- HPLC-PDA: Purity assessment using a C18 column with acetonitrile/water mobile phase (retention time ~12 min under gradient conditions) .

Q. How should researchers evaluate its biological activity in vitro?

Methodological Answer:

-

Antitumor Assays: Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa). Reported IC₅₀ values:

Cell Line IC₅₀ (µM) Observed Effect MCF-7 12 Growth inhibition HeLa 8 Apoptosis induction -

Dose-Response Curves: Test concentrations from 1–50 µM, with 48–72 hr incubation. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can contradictions in reported IC₅₀ values across studies be resolved?

Methodological Answer: Discrepancies may arise from:

- Cell Line Heterogeneity: Use authenticated cell lines (e.g., ATCC-certified) and standardize culture conditions.

- Assay Variability: Validate protocols via inter-laboratory reproducibility tests.

- Compound Stability: Perform stability studies (e.g., HPLC monitoring of degradation products in DMSO stocks over time) .

Q. What mechanistic studies are recommended to elucidate its antitumor activity?

Methodological Answer:

- Apoptosis Pathways: Assess caspase-3/7 activation via fluorometric assays.

- Receptor Profiling: Use radioligand binding assays (e.g., for kinase or GPCR targets).

- Transcriptomic Analysis: RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

- Analog Synthesis: Replace tert-butylphenyl with other substituents (e.g., trifluoromethyl) to assess hydrophobicity impact.

- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like tubulin or topoisomerases.

- In Vivo Validation: Compare tumor regression in xenograft models between parent compound and analogs .

Q. What strategies mitigate toxicity while retaining efficacy?

Methodological Answer:

- Selectivity Index (SI): Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Use primary human fibroblasts (e.g., HFF-1) for normal cell controls.

- Prodrug Design: Introduce enzymatically cleavable groups (e.g., esterase-sensitive moieties) to reduce off-target effects .

Q. How can its neuroprotective effects be validated experimentally?

Methodological Answer:

- Oxidative Stress Models: Expose SH-SY5Y neurons to H₂O₂ or Aβ peptides, then measure cell viability (Calcein-AM assay) with/without the compound.

- Behavioral Tests: Administer 5–20 mg/kg in rodent models of Parkinson’s disease (e.g., 6-OHDA-lesioned rats) and assess motor coordination via rotarod .

Q. What formulation challenges arise due to its physicochemical properties?

Methodological Answer:

- Solubility Enhancement: The compound’s logP ~4.2 limits aqueous solubility. Test cyclodextrin complexes (e.g., HP-β-CD) or lipid-based nanoemulsions.

- Stability in Biological Matrices: Monitor degradation in plasma via LC-MS and adjust storage conditions (e.g., lyophilization) .

Q. How can its antioxidant activity be quantitatively compared to known antioxidants?

Methodological Answer:

- DPPH Assay: Measure radical scavenging at 517 nm; compare IC₅₀ to Trolox.

- Cellular ROS Assays: Use DCFH-DA in H₂O₂-treated cells with fluorescence quantification.

- In Vivo Validation: Assess glutathione levels and lipid peroxidation (MDA assay) in tissues from treated animal models .

Crystallography & Structural Analysis

Q. What crystallographic methods are suitable for resolving its 3D structure?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.